

PAd-DalPhos: A Comparative Guide to Chemoselectivity in Polyfunctionalized Substrates

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Compound of Interest								
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the **PAd-DalPhos** ligand in nickel-catalyzed cross-coupling reactions, with a focus on its chemoselectivity in polyfunctionalized substrates. Its performance is evaluated against other common phosphine ligands, supported by experimental data to inform catalyst selection and reaction optimization in complex chemical syntheses.

Performance Comparison

PAd-DalPhos, a member of the DalPhos family of ligands, has demonstrated exceptional performance in nickel-catalyzed cross-coupling reactions, particularly in challenging C-N and C-O bond formations. Its unique steric and electronic properties, conferred by the cage-like phosphine moiety, often lead to high catalytic activity and broad substrate scope, especially with traditionally difficult (hetero)aryl chlorides.

Buchwald-Hartwig Amination

In the realm of C-N cross-coupling, **PAd-DalPhos** and its analogues have shown remarkable efficacy. The following table summarizes the comparative performance of **PAd-DalPhos** and other ligands in the amination of aryl chlorides.



Ligan d	Catal yst Syste m	Subst rate 1	Subst rate 2	Base	Solve nt	Temp (°C)	Time (h)	Yield (%)	Refer ence
PAd- DalPh os	(PAd- DalPh os)Ni(o- tolyl)Cl	4- Chloro toluen e	Ammo nia	NaOtB u	Toluen e	110	18	>95	[1]
PhPAd - DalPh os	(PhPA d- DalPh os)Ni(o- tolyl)Cl	4- Chloro toluen e	1- Adam antyla mine	NaOtB u	Toluen e	RT	18	92	[2]
DPPF	(DPPF)Ni(o- tolyl)Cl	4- Chloro toluen e	Morph oline	NaOtB u	Toluen e	110	18	>95	[3]
PAd- DalPh os	(PAd- DalPh os)Ni(o- tolyl)Cl	4- Chloro toluen e	Morph oline	NaOtB u	Toluen e	110	18	<5	[3]
XPhos	Pd₂(db a)₃ / XPhos	4- Chloro toluen e	Morph oline	NaOtB u	Toluen e	100	1	94	[4][5]
BrettP hos	Pd2(db a)3 / BrettP hos	4- Chloro toluen e	Aniline	NaOtB u	Toluen e	RT	1	98	[4]



Note: This table is a compilation of data from multiple sources and direct comparison should be made with caution as reaction conditions may vary slightly between studies.

The data indicates that while **PAd-DalPhos** is highly effective for the monoarylation of ammonia, it is outperformed by ligands like DPPF for the coupling of secondary amines such as morpholine with nickel catalysis.[3] For palladium-catalyzed systems, ligands like XPhos and BrettPhos are highly effective for the amination of aryl chlorides with a broad range of amines. [4][5]

Suzuki-Miyaura Coupling

While the **PAd-DalPhos** ligand family has been extensively studied and proven to be highly efficient in nickel-catalyzed C-N and C-O cross-coupling reactions, there is a notable lack of extensive, direct comparative data in the literature for its application in Suzuki-Miyaura C-C bond-forming reactions. The primary focus of DalPhos ligand development has been on addressing challenges in heteroatom coupling. For Suzuki-Miyaura reactions, bulky biaryl phosphine ligands such as those developed by the Buchwald and Fu groups (e.g., XPhos, SPhos, RuPhos) remain the state-of-the-art for palladium-catalyzed systems, demonstrating broad applicability and high yields with a wide range of aryl and heteroaryl halides.[6]

Experimental Protocols General Procedure for Nickel-Catalyzed BuchwaldHartwig Amination using (PAd-DalPhos)Ni(o-tolyl)Cl

This protocol is a representative example for the amination of an aryl chloride with an amine using a **PAd-DalPhos**-ligated nickel precatalyst.

Materials:

- (PAd-DalPhos)Ni(o-tolyl)Cl precatalyst
- Aryl chloride
- Amine
- Sodium tert-butoxide (NaOtBu)



- Anhydrous toluene
- Inert atmosphere glovebox or Schlenk line
- Reaction vessel (e.g., screw-cap vial)
- Stir bar

Procedure:

- Inside a glovebox, to a screw-cap vial equipped with a stir bar, add the (PAd-DalPhos)Ni(o-tolyl)Cl precatalyst (typically 1-5 mol%).
- Add the aryl chloride (1.0 equiv) and the amine (1.2-1.5 equiv).
- Add sodium tert-butoxide (1.2-2.0 equiv).
- Add anhydrous toluene to achieve the desired concentration (typically 0.1-0.5 M).
- Seal the vial tightly with a Teflon-lined cap.
- Remove the vial from the glovebox and place it in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C).
- Stir the reaction mixture for the specified time (e.g., 18 hours).
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by carefully adding water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.



General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general workflow for a Suzuki-Miyaura coupling reaction, which can be adapted for various ligands and substrates.

Materials:

- Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
- Phosphine ligand (e.g., XPhos, SPhos)
- · Aryl or heteroaryl halide
- · Boronic acid or boronate ester
- Base (e.g., K₃PO₄, Cs₂CO₃)
- Anhydrous solvent (e.g., toluene, dioxane, THF)
- · Inert atmosphere glovebox or Schlenk line
- Reaction vessel
- Stir bar

Procedure:

- In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in a reaction vessel with a stir bar.
- Add the aryl or heteroaryl halide (1.0 equiv) and the boronic acid or boronate ester (1.2-1.5 equiv).
- Add the base (2.0-3.0 equiv).
- Add the anhydrous solvent.



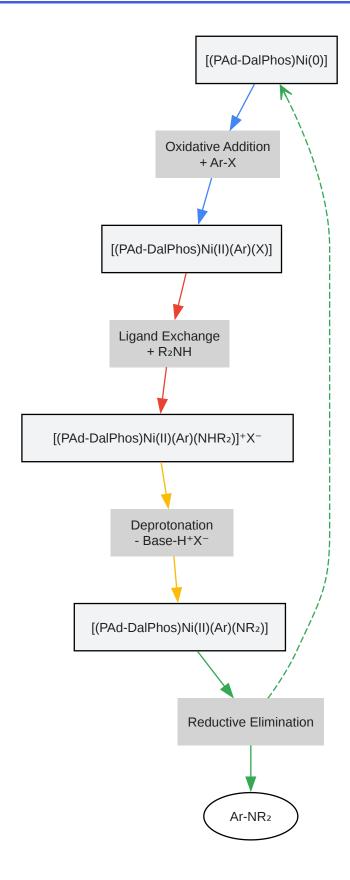
- Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time.
- Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
- Upon completion, cool the reaction to room temperature.
- Add water and extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the product by column chromatography or recrystallization.

Visualizations

Nickel-Catalyzed Buchwald-Hartwig Amination Catalytic Cycle

The following diagram illustrates the putative Ni(0)/Ni(II) catalytic cycle for the Buchwald-Hartwig amination reaction catalyzed by a **PAd-DalPhos**-ligated nickel complex. The cycle involves the key steps of oxidative addition of the aryl halide to the Ni(0) species, coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the active catalyst.[1]





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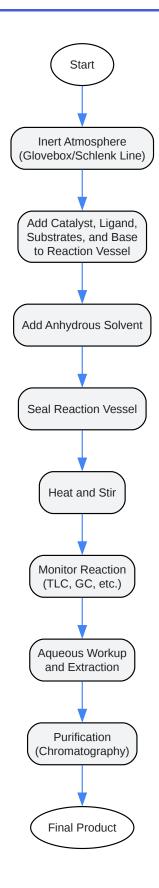
Caption: Ni(0)/Ni(II) catalytic cycle for Buchwald-Hartwig amination.



Experimental Workflow for Cross-Coupling Reactions

The following diagram outlines a general experimental workflow for setting up a cross-coupling reaction under an inert atmosphere.





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Caption: General experimental workflow for cross-coupling.



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